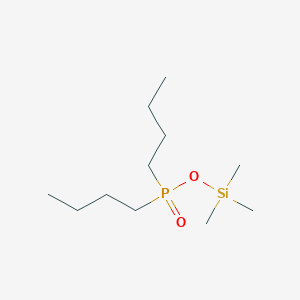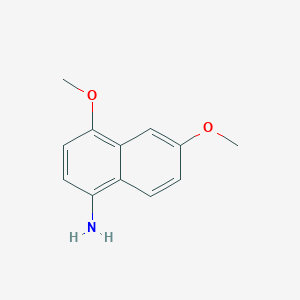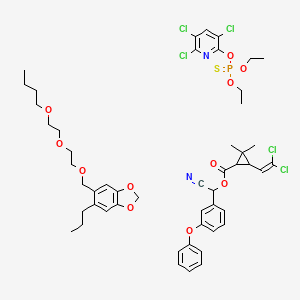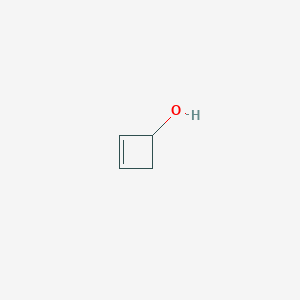
Trimethylsilyl dibutylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl dibutylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group and two butyl groups attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl dibutylphosphinate can be synthesized through the reaction of dibutylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl dibutylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl dibutylphosphinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of trimethylsilyl dibutylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the phosphinate moiety. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Trimethylsilyl diphenylphosphinate
- Trimethylsilyl diethylphosphinate
- Trimethylsilyl dimethylphosphinate
Uniqueness
Trimethylsilyl dibutylphosphinate is unique due to its specific combination of the trimethylsilyl group and two butyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and as a reagent in specialized chemical syntheses .
Eigenschaften
| 121934-93-8 | |
Molekularformel |
C11H27O2PSi |
Molekulargewicht |
250.39 g/mol |
IUPAC-Name |
dibutylphosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C11H27O2PSi/c1-6-8-10-14(12,11-9-7-2)13-15(3,4)5/h6-11H2,1-5H3 |
InChI-Schlüssel |
FSMKGWYJKFGKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(CCCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/no-structure.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)





![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

